molecular formula C15H16ClNO2 B2820370 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione CAS No. 338399-40-9

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione

Cat. No.: B2820370
CAS No.: 338399-40-9
M. Wt: 277.75
InChI Key: ONXLNBUPOIEEBW-LCYFTJDESA-N
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Description

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a cyclohexanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with dimethylamine and cyclohexane-1,3-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexanedione derivatives and compounds with chlorophenyl and dimethylamino groups. Examples include:

  • 5-(4-Chlorophenyl)-2-methyl-1,3-cyclohexanedione
  • 5-(4-Chlorophenyl)-2-[(methylamino)methylene]-1,3-cyclohexanedione

Uniqueness

5-(4-chlorophenyl)-2-[(dimethylamino)methylidene]cyclohexane-1,3-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(dimethylaminomethylidene)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-17(2)9-13-14(18)7-11(8-15(13)19)10-3-5-12(16)6-4-10/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXLNBUPOIEEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(4-Chloro-phenyl)-cyclohexane-1,3-dione (1.0 g, 4.5 mmol) was suspended in N,N-dimethylformamide dimethylacetal (5 ml) and heated at reflux for 4 h. The reaction mixture was cooled to ambient temperature and the precipitate was filtered, washed with diethyl ether and dried under air suction. The required product was obtained as a yellow solid which was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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